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molecular formula C7H3BrF2O B1291627 3-Bromo-2,6-difluorobenzaldehyde CAS No. 398456-82-1

3-Bromo-2,6-difluorobenzaldehyde

Cat. No. B1291627
M. Wt: 221 g/mol
InChI Key: OXBHKEYDKAWFLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

A mixture of 3-bromo-2,6-difluorobenzaldehyde (2.00 g, 9.05 mmol), 2-methyl-2-propanethiol (0.917 mL, 8.13 mmol), and potassium carbonate (1.5 g, 11 mmol) in DMF (6 mL) was heated to 50° C. overnight in a sealed tube. The material was extracted with EtOAc, and washed with water (3×). Purification of the organic layer by column chromatography (1 to 2% EtOAc:hexanes) afforded 1.2 g (51%) of the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 1.34 (s, 9 H), 7.07-7.16 (m, 1 H), 7.91 (dd, J=9.0, 5.2 Hz, 1H), 10.56-10.63 (m, 1 H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.917 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
51%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3](F)=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH3:12][C:13]([SH:16])([CH3:15])[CH3:14].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[C:3]([S:16][C:13]([CH3:15])([CH3:14])[CH3:12])=[C:4]([C:7]([F:10])=[CH:8][CH:9]=1)[CH:5]=[O:6] |f:2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C(=CC1)F)F
Name
Quantity
0.917 mL
Type
reactant
Smiles
CC(C)(C)S
Name
Quantity
1.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The material was extracted with EtOAc
WASH
Type
WASH
Details
washed with water (3×)
CUSTOM
Type
CUSTOM
Details
Purification of the organic layer by column chromatography (1 to 2% EtOAc:hexanes)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C=O)C(=CC1)F)SC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.2 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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